molecular formula C9H6ClF3O B1358225 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 439807-20-2

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B1358225
M. Wt: 222.59 g/mol
InChI Key: CPEDVBNSZUDGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one (CFTME) is an organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. CFTME is used in the synthesis of pharmaceuticals, drugs, and other chemicals, as well as in the production of medical devices. CFTME is a relatively simple compound with a molecular formula of C8H6ClF3O. It is a colorless, volatile liquid with a low boiling point of -15°C and a melting point of -50°C.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported . It is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Chemical Synthesis

  • Application : 2-Chloro-3-(trifluoromethyl)phenol is an oxygen-containing building block used in chemical synthesis .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of the chemical synthesis were not detailed in the source .

3. Fragment-Based Covalent Ligand Discovery

  • Application : This fragment electrophile, or “scout” fragment, can be used alone in fragment-based covalent ligand discovery .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of the fragment-based covalent ligand discovery were not detailed in the source .

4. Medication for Acute Migraine

  • Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of the medication for acute migraine were not detailed in the source .

5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

  • Application : 1,3,5-triazine derivatives have several applications, including as chiral stationary phases, in the preparation of luminescent optical switches, and in the creation of tri-radical cation species .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of the synthesis of 2,4,6-tri-substituted-1,3,5-triazines were not detailed in the source .

6. Chemical Synthesis Building Block

  • Application : 2-Chloro-3-(trifluoromethyl)phenol is an oxygen-containing building block used in chemical synthesis .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of the chemical synthesis were not detailed in the source .

properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEDVBNSZUDGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622768
Record name 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one

CAS RN

439807-20-2
Record name 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Chen, H Sun, L Li, J Tian, Q Xu, N Ma… - The Journal of …, 2022 - ACS Publications
The asymmetric hydrogenation of α-halogenated ketones with iridium catalyst was developed, utilizing easily accessed cinchona-alkaloid-based NNP ligands. Various α-…
Number of citations: 3 pubs.acs.org

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